3-(1,1,2,2,2-pentafluoroethyl)-3H-pyridine-6-thione
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Overview
Description
3-(1,1,2,2,2-Pentafluoroethyl)-3H-pyridine-6-thione is a fluorinated organic compound characterized by the presence of a pentafluoroethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,2-pentafluoroethyl)-3H-pyridine-6-thione typically involves the introduction of the pentafluoroethyl group to the pyridine ring. One common method includes the reaction of 3H-pyridine-6-thione with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2,2-Pentafluoroethyl)-3H-pyridine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,1,2,2,2-Pentafluoroethyl)-3H-pyridine-6-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,2-pentafluoroethyl)-3H-pyridine-6-thione involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,2,2,2-Pentafluoroethyl)pyridine
- 3-(1,1,2,2,2-Pentafluoroethyl)-2H-pyridine-6-thione
- 3-(1,1,2,2,2-Pentafluoroethyl)-4H-pyridine-6-thione
Uniqueness
3-(1,1,2,2,2-Pentafluoroethyl)-3H-pyridine-6-thione is unique due to the specific positioning of the pentafluoroethyl group and the thione functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H4F5NS |
---|---|
Molecular Weight |
229.17 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)-3H-pyridine-6-thione |
InChI |
InChI=1S/C7H4F5NS/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h1-4H |
InChI Key |
UOTZTPMUVCXIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N=CC1C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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